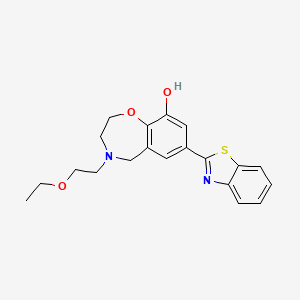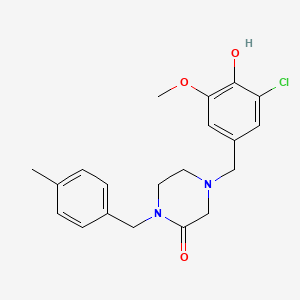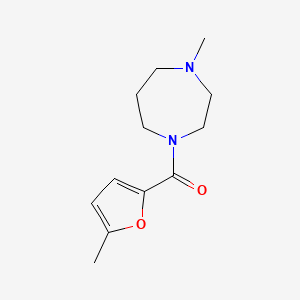![molecular formula C14H14ClNO4S B5496146 N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B5496146.png)
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target various signaling pathways involved in the pathogenesis of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide exerts its antitumor and immunomodulatory effects by inhibiting the activity of several kinases that are involved in the pathogenesis of cancer and autoimmune diseases. Specifically, this compound inhibits the activity of BTK, ITK, and JAK3, which are important signaling molecules in B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways. By inhibiting these kinases, this compound blocks the proliferation and survival of cancer cells and modulates the activity of immune cells, leading to antitumor and immunomodulatory effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and modulate the activity of immune cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide is its specificity for BTK, ITK, and JAK3, which are important signaling molecules in BCR and TCR signaling pathways. This specificity allows for targeted inhibition of these kinases, leading to potent antitumor and immunomodulatory effects. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the development and use of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, is an area of active research.
Méthodes De Synthèse
The synthesis of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide involves several steps, including the reaction of 2-bromo-5-chloroanisole with 2-methoxyphenol, followed by the reaction of the resulting product with 2-chloro-5-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases that are involved in the pathogenesis of cancer and autoimmune diseases, including BTK, ITK, and JAK3. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-13-5-3-4-6-14(13)20-12-8-7-10(15)9-11(12)16-21(2,17)18/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZDBXMYCBOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)
![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)
![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)


